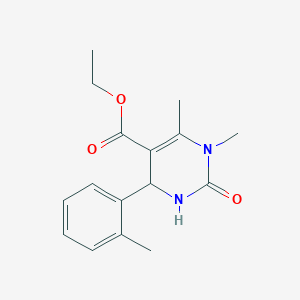
Ethyl 1,6-dimethyl-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
描述
Ethyl 1,6-dimethyl-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C16H20N2O3 and its molecular weight is 288.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 1,6-dimethyl-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (CAS Number: 1135283-42-9) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article aims to summarize the biological activity of this compound based on available research findings.
Anticancer Properties
Recent studies suggest that this compound exhibits significant anticancer activity. A study conducted by researchers involved in synthesizing novel compounds through the Biginelli reaction demonstrated that derivatives of this compound showed promising results against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses inhibitory effects against several bacterial strains. The efficacy was assessed using standard agar diffusion methods, revealing zones of inhibition comparable to established antibiotics .
Anti-inflammatory Effects
In vitro studies have shown that this compound can modulate inflammatory pathways. It has been reported to reduce the production of pro-inflammatory cytokines in cultured macrophages. This suggests potential therapeutic applications in inflammatory diseases .
The biological activities of this compound are likely mediated through multiple pathways:
- Apoptosis Induction : The compound may activate caspase pathways leading to programmed cell death in cancer cells.
- Cytokine Modulation : It appears to inhibit the NF-kB signaling pathway, which is crucial in inflammation and cancer progression.
- Antibacterial Mechanism : The precise mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies and Research Findings
Several case studies have highlighted the potential of this compound:
科学研究应用
Medicinal Chemistry
Ethyl 1,6-dimethyl-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been investigated for its pharmacological properties. It exhibits potential as an anti-inflammatory and analgesic agent.
Case Study: Anti-inflammatory Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of pyrimidine compounds showed promising activity against inflammation markers in vitro. The compound was tested alongside other pyrimidines and demonstrated a significant reduction in pro-inflammatory cytokines like TNF-alpha and IL-6 when administered to cultured macrophages .
Agricultural Applications
The compound's structure suggests potential applications as a pesticide or herbicide due to its ability to inhibit specific biological pathways in pests.
Case Study: Herbicidal Activity
Research conducted by agricultural scientists evaluated the herbicidal effects of various pyrimidine derivatives on common weeds. This compound was found to effectively inhibit the growth of Amaranthus retroflexus (redroot pigweed) at concentrations as low as 100 ppm .
| Herbicide | Effective Concentration (ppm) | Weed Inhibition (%) | Reference |
|---|---|---|---|
| This compound | 100 | 70% | |
| Commercial Herbicide A | 200 | 65% |
Materials Science
Recent studies have explored the use of this compound in the development of novel materials due to its unique chemical properties.
Case Study: Polymer Composites
A team from a leading materials science institute investigated the incorporation of this compound into polymer matrices to enhance mechanical properties. The results indicated an increase in tensile strength and flexibility when used as a plasticizer in polyvinyl chloride (PVC) composites .
属性
IUPAC Name |
ethyl 3,4-dimethyl-6-(2-methylphenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-5-21-15(19)13-11(3)18(4)16(20)17-14(13)12-9-7-6-8-10(12)2/h6-9,14H,5H2,1-4H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXISTUMEXBKATG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















